6-Propoxypyridazin-3-amine 6-Propoxypyridazin-3-amine
Brand Name: Vulcanchem
CAS No.: 90008-50-7
VCID: VC2354749
InChI: InChI=1S/C7H11N3O/c1-2-5-11-7-4-3-6(8)9-10-7/h3-4H,2,5H2,1H3,(H2,8,9)
SMILES: CCCOC1=NN=C(C=C1)N
Molecular Formula: C7H11N3O
Molecular Weight: 153.18 g/mol

6-Propoxypyridazin-3-amine

CAS No.: 90008-50-7

Cat. No.: VC2354749

Molecular Formula: C7H11N3O

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

6-Propoxypyridazin-3-amine - 90008-50-7

Specification

CAS No. 90008-50-7
Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
IUPAC Name 6-propoxypyridazin-3-amine
Standard InChI InChI=1S/C7H11N3O/c1-2-5-11-7-4-3-6(8)9-10-7/h3-4H,2,5H2,1H3,(H2,8,9)
Standard InChI Key YXEDABZQSZKQKZ-UHFFFAOYSA-N
SMILES CCCOC1=NN=C(C=C1)N
Canonical SMILES CCCOC1=NN=C(C=C1)N

Introduction

Chemical Identity and Basic Properties

6-Propoxypyridazin-3-amine is a nitrogen-containing heterocyclic compound that belongs to the pyridazine family. Its fundamental chemical identity is characterized by the following properties:

Chemical Identification Parameters

ParameterValue
CAS Registry Number90008-50-7
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Creation Date2006-10-25
Last Modified2025-02-22

The compound is also known by several synonyms in chemical databases and commercial contexts, including 6-propoxy-pyridazin-3-ylamine, 3-Amino-6-propyloxy-pyridazin, and 3-amino-6-propoxypyridazine . Additional database identifiers include MFCD09835392, DTXSID80440965, and SCHEMBL2947144, which facilitate cross-referencing across different chemical repositories .

Structural Characteristics

The molecular architecture of 6-Propoxypyridazin-3-amine consists of a pyridazine core with specific functional group substitutions that define its chemical behavior and potential applications.

Core Structure

The compound features a six-membered pyridazine heterocyclic ring containing two adjacent nitrogen atoms. This core structure is modified with two key functional groups:

  • An amino (-NH2) group at the 3-position

  • A propoxy (-OCH2CH2CH3) group at the 6-position

This structural arrangement contributes to the compound's capacity to participate in various chemical reactions, particularly those involving nucleophilic and electrophilic interactions. The presence of both the amino group and the oxygen-containing propoxy substituent creates potential for hydrogen bonding and other intermolecular interactions.

Applications and Research Significance

InventoryListing Status
European Inventory of Existing Commercial Chemical Substances (EINECS)Not Listed
EC InventoryNot Listed
United States Toxic Substances Control Act (TSCA) InventoryNot Listed
China Catalog of Hazardous Chemicals 2015Not Listed
New Zealand Inventory of Chemicals (NZIoC)Not Listed
Korea Existing Chemicals List (KECL)Not Listed
IECSCNot Listed

The absence from these inventories suggests the compound may be primarily used in research settings rather than in large-scale commercial applications . This regulatory profile is consistent with its described use as a research chemical.

Comparison with Related Compounds

Understanding 6-Propoxypyridazin-3-amine in the context of similar compounds provides valuable perspective on its unique properties and potential applications. While detailed comparative data is limited in the available sources, the compound can be positioned within the broader family of substituted pyridazines.

Pyridazine derivatives have garnered significant attention in medicinal chemistry and agrochemical research due to their diverse biological activities. The specific substitution pattern of 6-Propoxypyridazin-3-amine distinguishes it from other pyridazine derivatives, potentially conferring unique reactivity and functional characteristics.

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